Cinnarizine clofibrate is a compound formed by the combination of two pharmacologically active substances: cinnarizine and clofibrate. Cinnarizine is primarily used as an antihistamine and antiemetic, while clofibrate is known for its lipid-lowering properties. The combination of these two compounds aims to enhance therapeutic effects, particularly in managing conditions related to cardiovascular health and lipid metabolism.
Cinnarizine is derived from the natural compound cinnamic acid, whereas clofibrate is synthesized from p-chlorophenol and ethyl 2-chloro-2-methylpropionate. Both compounds have been extensively studied for their individual pharmacological properties and potential synergistic effects when combined.
Cinnarizine clofibrate can be classified under the following categories:
The synthesis of cinnarizine clofibrate involves the combination of its constituent compounds through various chemical reactions.
Cinnarizine clofibrate's molecular structure combines features from both parent compounds.
The exact molecular formula for cinnarizine clofibrate would depend on the stoichiometry of the reaction used in its synthesis.
The formation of cinnarizine clofibrate involves several key chemical reactions:
The mechanism by which cinnarizine clofibrate exerts its effects can be understood through the actions of its individual components:
The dual action may provide enhanced therapeutic benefits in conditions such as hyperlipidemia and related cardiovascular diseases.
Relevant data regarding solubility, stability, and melting points should be referenced from specific studies or chemical databases for precise values.
Cinnarizine clofibrate holds potential applications in various scientific fields:
The combination of these two compounds may lead to innovative therapeutic strategies that leverage their distinct yet complementary mechanisms of action.
Cinnarizine, first synthesized in 1955 by Janssen Pharmaceutica (code R1575), emerged as a diphenylmethylpiperazine derivative with dual antihistaminic and calcium channel-blocking properties. Its name derives from the cinnamyl substituent and the "-rizine" suffix denoting antihistaminic/cerebral vasodilator activity. Initially developed for motion sickness, cinnarizine’s mechanism centered on inhibiting calcium influx in vestibular hair cells and vascular smooth muscle, reducing excitability and improving microcirculation. Its ability to increase erythrocyte flexibility by modulating calcium flow in red blood cell walls was later recognized as critical for enhancing oxygen delivery in compromised vasculature [6].
Clofibrate (ethyl chlorophenoxyisobutyrate) originated as a hypolipidemic agent targeting familial hyperlipidemia. Its active metabolite, clofibric acid, activates peroxisome proliferator-activated receptor alpha (PPAR-α), enhancing lipoprotein lipase activity and reducing hepatic triglyceride synthesis. Early research noted unexpected blood pressure reductions in hypertensive patients with comorbid dyslipidemia, suggesting ancillary vasodilatory or renin-modulating effects [1].
Table 1: Origins of Cinnarizine and Clofibrate
Compound | Class | Primary Indications (Initial) | Key Pharmacological Targets |
---|---|---|---|
Cinnarizine | Antihistamine/Ca²⁺ blocker | Motion sickness, Vertigo | Vestibular hair cells, Vascular L-type Ca²⁺ channels |
Clofibrate | Fibrate derivative | Hyperlipidemia | PPAR-α, Lipoprotein lipase |
Hypertension management increasingly demanded multidrug strategies, with guidelines indicating >70% of patients require ≥2 agents for control. The cinnarizine-clofibrate combination addressed two synergistic pathophysiological axes: vascular tone dysregulation and metabolic dysfunction. Cinnarizine’s calcium channel blockade reduced peripheral vascular resistance, while clofibrate’s lipid-lowering effects mitigated endothelial dysfunction and atherosclerosis progression—key contributors to arterial stiffness. This dual-pathway approach aligned with emerging principles of hypertension therapy emphasizing:
US Patent US4156003A explicitly claimed the combination’s utility in reducing diastolic and systolic pressures in animal models, highlighting statistically significant advantages over monotherapies. The patent emphasized clofibrate’s role in potentiating cinnarizine’s vasodilatory effects through putative endothelial nitric oxide modulation and reduced blood viscosity [1].
Table 2: Synergistic Mechanisms in Hypertension Management
Component | Primary Action | Secondary Effects | Combination Benefit |
---|---|---|---|
Cinnarizine | L-type Ca²⁺ channel blockade | Reduced vascular smooth muscle contraction | Enhanced peripheral vasodilation and microcirculatory flow |
Clofibrate | PPAR-α activation | Improved lipid metabolism, Reduced endothelial inflammation | Attenuated atherosclerosis-driven hypertension |
The patent landscape for the cinnarizine-clofibrate combination crystallized with the 1979 grant of US Patent US4156003A ("Treatment of hypertension with combination of clofibrinic acid or clofibrate with cinnarizine"). Key intellectual property developments included:
Regulatory adoption diverged geographically. While the US patent expired in 1997 (typical 20-year term), clinical guidelines like ACC/AHA 2017 and JNC8 did not endorse this specific combination, instead favoring established pairs like ACEI/CCB or thiazide/ACEI. The combination found limited traction in markets where both compounds were independently available (e.g., Europe for cinnarizine; clofibrate largely superseded by newer fibrates). No major regulatory agency (FDA, EMA) currently lists approved formulations containing both agents, reflecting shifts toward guideline-recommended combinations [3].
Table 3: Patent and Regulatory Timeline
Year | Milestone | Jurisdiction/Authority | Significance |
---|---|---|---|
1955 | Cinnarizine synthesized (R1575) | Belgium (Janssen) | Foundation of cinnarizine pharmacology |
1962 | Clofibrate approved for hyperlipidemia | Global | First fibrate-class lipid-lowering agent |
1979 | US4156003A granted | United States | Formalized combination IP for hypertension |
1997 | US4156003A expiry | United States | Loss of exclusivity for core composition claims |
2017 | ACC/AHA hypertension guidelines update | United States | Emphasis on first-line combinations (e.g., ACEI/CCB) |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: